molecular formula C15H16N2O4 B7539199 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No.: B7539199
M. Wt: 288.30 g/mol
InChI Key: VCGHFABJIIJSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholine ring, an indole core, and a carboxylic acid group

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(17-5-7-21-8-6-17)9-11-10-3-1-2-4-12(10)16-14(11)15(19)20/h1-4,16H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGHFABJIIJSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with morpholine and suitable carboxylating agents. One common method involves the use of ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate as a precursor . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. Its morpholine ring and indole core make it a versatile compound for various applications in research and industry.

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